molecular formula C20H37NO5 B14010514 Diethyl(acetylamino)(undecyl)propanedioate CAS No. 5440-58-4

Diethyl(acetylamino)(undecyl)propanedioate

Cat. No.: B14010514
CAS No.: 5440-58-4
M. Wt: 371.5 g/mol
InChI Key: HVWQCYFCHMMOAP-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(undecyl)propanedioate is an organic compound with the molecular formula C20H37NO5 It is a derivative of propanedioic acid, featuring an acetylamino group and an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(acetylamino)(undecyl)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as undecyl bromide, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(undecyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Diethyl(acetylamino)(undecyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(acetylamino)(undecyl)propanedioate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The undecyl chain provides hydrophobic interactions, which can affect the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Diethyl acetamidomalonate: A similar compound with a shorter alkyl chain.

    Diethyl propanedioate: Lacks the acetylamino group and undecyl chain.

    Diethyl malonate: A simpler ester without additional functional groups.

Uniqueness

Diethyl(acetylamino)(undecyl)propanedioate is unique due to its combination of an acetylamino group and a long undecyl chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5440-58-4

Molecular Formula

C20H37NO5

Molecular Weight

371.5 g/mol

IUPAC Name

diethyl 2-acetamido-2-undecylpropanedioate

InChI

InChI=1S/C20H37NO5/c1-5-8-9-10-11-12-13-14-15-16-20(21-17(4)22,18(23)25-6-2)19(24)26-7-3/h5-16H2,1-4H3,(H,21,22)

InChI Key

HVWQCYFCHMMOAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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